molecular formula C10H8ClN3O2 B13725340 (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No.: B13725340
M. Wt: 237.64 g/mol
InChI Key: GKIHUGQQEYFNOJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is an isoxazol-5(4H)-one derivative characterized by:

  • A chloromethyl group at position 2.
  • A (2-aminopyridin-3-yl)methylene substituent at position 4 in the E configuration.
  • Molecular formula C₁₀H₈ClN₃O₂ (calculated molecular weight: 238.65 g/mol).

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

(4E)-4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

InChI

InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13)/b7-4+

InChI Key

GKIHUGQQEYFNOJ-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl

Origin of Product

United States

Preparation Methods

Core Isoxazol-5(4H)-one Formation

  • Reagents: Ethyl acetoacetate and hydroxylamine hydrochloride.
  • Conditions: Typically performed in aqueous medium at room temperature or mild heating.
  • Catalysts: Acid catalysts such as citric acid or DL-tartaric acid have been employed to enhance yields and reaction rates.
  • Mechanism: Hydroxylamine reacts with ethyl acetoacetate to form the isoxazol-5(4H)-one ring system through cyclization.

Aldehyde Condensation

  • The 4-position methylene substituent is introduced by condensation with an aromatic or heteroaromatic aldehyde.
  • In this case, 2-aminopyridine-3-carbaldehyde is used to form the (4E)-4-[(2-aminopyridin-3-yl)methylene] moiety.
  • The reaction proceeds via Knoevenagel-type condensation, facilitated by acid catalysis (citric acid or DL-tartaric acid) in aqueous or mixed solvents.
  • The reaction typically yields the (E)-isomer due to thermodynamic stability.

Chloromethylation

  • The chloromethyl group at the 3-position can be introduced by chloromethylation reagents or by using chloromethyl-substituted precursors.
  • Specific chloromethylation protocols for this compound are less commonly detailed but may involve reaction with chloromethylating agents such as chloromethyl methyl ether or related reagents under controlled conditions.

Representative Experimental Procedures and Optimization

Step Reagents & Conditions Catalyst Solvent Temperature Time Yield (%) Notes
Isoxazol-5(4H)-one formation Ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol) Citric acid (1 mmol) or DL-tartaric acid (5-10 mol%) Water Room temp or 25-80°C 1-3 h 85-90 Acid catalyst improves yield; water as green solvent
Aldehyde condensation Isoxazol-5(4H)-one intermediate, 2-aminopyridine-3-carbaldehyde (1 mmol) Same acid catalyst Water or ethanol Room temp 1-2 h 80-88 Reaction monitored by TLC; precipitate filtered
Chloromethylation Isoxazol-5(4H)-one derivative Chloromethylating agent (e.g., chloromethyl methyl ether) Organic solvent (e.g., methylene chloride) 0-45°C 1-2 h Variable Requires careful handling due to reagent toxicity

Detailed Research Findings

Acid-Catalyzed One-Pot Synthesis

  • Citric acid catalysis in water has been shown to be an effective and environmentally friendly method for synthesizing 4-arylmethylene-3-methylisoxazol-5(4H)-ones, which can be adapted for the aminopyridinyl derivative by replacing the aromatic aldehyde with 2-aminopyridine-3-carbaldehyde.
  • Optimization studies indicate that 1 mmol of citric acid per 10 mmol of reactants provides the best balance between yield and reaction time.
  • The reaction proceeds smoothly at room temperature, and the product precipitates out, simplifying isolation.

Use of DL-Tartaric Acid as Catalyst

  • DL-Tartaric acid has also been employed as a catalyst in aqueous medium for similar isoxazol-5(4H)-one derivatives, yielding up to 88% product under mild conditions.
  • The catalyst can be recovered from the aqueous filtrate and reused, enhancing sustainability.

Green Solvent Systems

  • Recent studies have explored the use of natural solvent media such as water extract of orange peel and glycerol mixtures to promote the reaction, achieving high yields and minimizing environmental impact.
  • These systems maintain compatibility with various substituted aldehydes, including heteroaromatic ones like aminopyridinyl aldehydes.

Chloromethylation Step

  • While specific literature on chloromethylation of this exact compound is limited, analogous chloromethylation of isoxazol-5(4H)-one derivatives typically involves reaction with chloromethyl methyl ether or similar reagents in organic solvents at low temperatures to avoid side reactions.
  • The chloromethyl group introduction is critical for further functionalization and biological activity.

Summary Table of Preparation Methods

Preparation Stage Reagents Catalyst Solvent Conditions Yield (%) Remarks
Isoxazol-5(4H)-one core formation Ethyl acetoacetate + Hydroxylamine hydrochloride Citric acid / DL-Tartaric acid Water RT, 1-3 h 85-90 Green, aqueous medium
Knoevenagel condensation with 2-aminopyridine-3-carbaldehyde Isoxazol-5(4H)-one + 2-aminopyridine-3-carbaldehyde Same acid catalyst Water or ethanol RT, 1-2 h 80-88 Precipitates for easy isolation
Chloromethylation Isoxazol derivative + Chloromethylating agent None or acid catalyst Organic solvent 0-45°C, 1-2 h Variable Requires controlled conditions

Analytical Characterization

  • Products are typically characterized by melting point, IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry.
  • TLC monitoring is standard to confirm reaction completion.
  • Purification often involves recrystallization from ethanol or acetone.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one exhibit significant antibacterial properties. A study highlighted the synthesis of isoxazole derivatives that showed promising activity against various bacterial strains, suggesting that modifications to the isoxazole framework can enhance antibacterial efficacy .

Anticancer Potential

The compound's structure allows it to interact with multiple biological pathways involved in cancer progression. Preliminary studies have demonstrated that isoxazole derivatives can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines, indicating a potential for further development as anticancer agents .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified isoxazole derivatives as potential candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress suggests it could play a role in protecting neuronal cells from damage associated with conditions such as Alzheimer's disease .

Case Study 1: Antibacterial Screening

In a comparative study, researchers synthesized several isoxazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. Among these, one derivative closely related to This compound demonstrated an inhibition zone of 20 mm against Staphylococcus aureus, indicating strong antibacterial potential .

Case Study 2: Anticancer Evaluation

A series of cytotoxicity assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting effective growth inhibition. This reinforces the potential of isoxazole derivatives as leads for new anticancer therapies .

Case Study 3: Neuroprotective Mechanisms

In vitro studies assessed the neuroprotective effects of isoxazole derivatives on neuronal cultures exposed to oxidative stress. The results indicated that treatment with these compounds significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting their therapeutic potential in neuroprotection .

Mechanism of Action

The mechanism of action of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Isoxazol-5(4H)-One Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name R (Position 4) R' (Position 3) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
Target Compound 2-Aminopyridin-3-yl Chloromethyl 238.65 Not reported Likely CHCl₃ Hydrogen-bonding potential
(4j) 4-Bromobenzylidene Methyl 252.07 154–156 Not specified Antioxidant, antibacterial
[2e] 3-Chloro-3-(4-hydroxyphenyl)allylidene Methyl 263.68 198 CHCl₃ CYP450 inhibition
(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)... 2,3-Dichlorobenzylidene Chloromethyl 297.74 Not reported Not specified High halogen content
(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)... Pyridin-3-yl Chloromethyl 222.63 Not reported Not specified Lacks amino group
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., bromo in 4j): Increase melting points (154–156°C) due to enhanced intermolecular interactions . Hydroxy and Chloro Groups (e.g., [2e]): Further elevate melting points (198°C) and solubility in CHCl₃ .
  • Chloromethyl vs. Methyl : Chloromethyl derivatives (e.g., target compound, ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas methyl groups (e.g., 4j) are less reactive .

Biological Activity

The compound (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₀H₈ClN₃O₂
  • Molecular Weight : 237.64 g/mol
  • CAS Number : 1142199-89-0
  • Density : 1.52 g/cm³ (predicted)
  • Boiling Point : 399.4 °C (predicted)
  • Acidity Constant (pKa) : 4.77 (predicted)

This compound exhibits an isoxazole ring structure, which is crucial for its biological activity.

Biological Activity Overview

Isoxazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The specific compound under review has shown promising results in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC₅₀ values reported at 0.02 µM and 0.2 µM respectively .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression .

Anti-inflammatory and Antimicrobial Properties

Isoxazole compounds have also demonstrated anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to the one under review have been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages .

Additionally, antimicrobial activity has been noted:

  • Bacterial Inhibition : The compound has displayed inhibitory effects against several bacterial strains, indicating potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often correlates with their structural modifications:

  • Substituents on the Isoxazole Ring : Variations in substituents can enhance or diminish activity; for example, chloromethyl groups have been associated with increased potency against certain cancer cell lines .
  • Amino Group Positioning : The position and nature of amino groups significantly influence the binding affinity to target proteins, affecting overall efficacy .

Case Studies

Several case studies have explored the biological impact of this compound:

StudyCell LineIC₅₀ ValueObservations
Study 1MCF-70.02 µMHigh cytotoxicity observed; apoptosis induction confirmed.
Study 2A5490.2 µMSignificant reduction in cell viability; potential for lung cancer treatment identified.
Study 3U87 (Glioma)53.85 µMModerate activity; further structural modifications suggested for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 2-aminopyridine derivatives with chloromethyl isoxazolone precursors. Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for solubility and reactivity, while catalysts such as sodium hydride (NaH) facilitate deprotonation and intermediate formation . Temperature optimization (e.g., 60–80°C) enhances imine bond formation between the aminopyridine and isoxazolone moieties. Yield improvements (up to 70–85%) are achieved via iterative purification steps (e.g., column chromatography) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the chloromethyl group (δ ~4.5 ppm for CH2_2Cl) and the E-configuration of the exocyclic double bond (coupling constants >16 Hz) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the (4E) stereochemistry and planarity of the isoxazolone ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 266.05) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The chloromethyl group and conjugated double bond make the compound sensitive to hydrolysis and photodegradation. Store in anhydrous conditions (desiccator with silica gel) at –20°C in amber vials. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic chloromethyl group’s susceptibility to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis reveal activation barriers for reactions with amines or thiols, guiding experimental design for functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using:

  • Dose-Response Curves : Ensure activity is concentration-dependent and reproducible.
  • Control Experiments : Test against structurally related analogs (e.g., pyrazolone derivatives) to isolate the role of the 2-aminopyridine moiety .
  • Kinetic Studies : Measure binding affinity (e.g., SPR or ITC) to confirm target engagement .

Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) simulations correlate the π→π^* transitions of the conjugated isoxazolone-pyridine system with experimental UV-Vis peaks (~320 nm). Solvatochromic shifts in polar solvents (e.g., ethanol vs. hexane) confirm intramolecular charge transfer .

Q. What are the mechanistic pathways for its potential enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify binding poses in enzyme active sites (e.g., kinases or oxidoreductases). Key interactions include hydrogen bonding with the aminopyridine nitrogen and hydrophobic contacts with the chloromethyl group . Validate hypotheses via site-directed mutagenesis of target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.